4-Nitro-phenyl-N-benzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

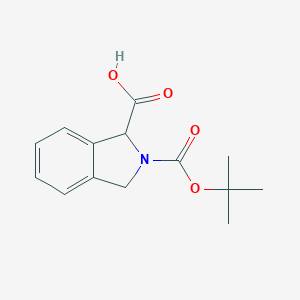

4-Nitro-phenyl-N-benzylcarbamate is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. It is relevant in the field of organic chemistry and has applications in synthesis and material science.

Synthesis Analysis

- The synthesis of 4-Nitro-phenyl-N-benzylcarbamate involves several chemical reactions, including the carbonylation of nitrobenzene. Gasperini et al. (2003) discussed a palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, which can be related to the synthesis of 4-Nitro-phenyl-N-benzylcarbamate (Gasperini, Ragaini, Cenini, & Gallo, 2003).

Molecular Structure Analysis

- The molecular structure of 4-Nitro-phenyl-N-benzylcarbamate and its derivatives has been analyzed using various techniques. Xu and Qu (2008) studied the structure of 4-Nitrophenyl methacrylate, which provides insights into the molecular configuration of similar compounds (Xu & Qu, 2008).

Chemical Reactions and Properties

- 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including rearrangements and cyclization. Fitzgerald, Blakeley, and Zerner (1984) described the Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate, which is relevant to understanding the chemical behavior of 4-Nitro-phenyl-N-benzylcarbamate (Fitzgerald, Blakeley, & Zerner, 1984).

Physical Properties Analysis

- The physical properties of 4-Nitro-phenyl-N-benzylcarbamate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. The crystal structure of similar nitrophenyl compounds has been analyzed by Saeed, Hussain, and Flörke (2008), providing an understanding of its physical characteristics (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are crucial for understanding 4-Nitro-phenyl-N-benzylcarbamate. The studies on similar compounds by authors like Fife, Hutchins, and Wang (1975) can shed light on these aspects (Fife, Hutchins, & Wang, 1975).

Wissenschaftliche Forschungsanwendungen

-

Catalytic Reduction

- Field : Nanotechnology

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

- Method : Synthesis of various nanostructured materials and their use as a catalyst for reduction of nitrophenol in the presence of reducing agents .

- Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

-

Green Synthesis of Metal Nanoparticles

- Field : Microbiology

- Application : Microorganisms are used for the green synthesis of nanoparticles, which can be used for the reduction of metal ions .

- Method : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .

- Results : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .

Safety And Hazards

Eigenschaften

IUPAC Name |

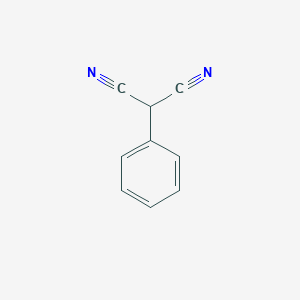

(4-nitrophenyl) N-benzylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOEODBVXZHNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924694 |

Source

|

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-phenyl-N-benzylcarbamate | |

CAS RN |

124068-97-9 |

Source

|

| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)